

A Technical Guide to the Physical Characteristics of 13C Labeled Adipic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of 13C labeled adipic acid. It is designed to be a comprehensive resource for researchers and professionals in drug development and metabolic research, offering detailed data, experimental protocols, and visualizations to support laboratory work and analysis.

Physical and Chemical Properties

13C labeled adipic acid shares most of its physical properties with its unlabeled counterpart. The primary difference lies in its molecular weight, which varies depending on the number of incorporated 13C isotopes. This subtle change is crucial for its use as a tracer in metabolic studies. The following tables summarize the key physical properties for unlabeled, 1,6-13C2 labeled, and uniformly ¹³C₆ labeled adipic acid.

Table 1: General Physical Properties



Property	Unlabeled Adipic Acid	1,6-13C2 Adipic Acid	¹³ C ₆ Adipic Acid
Appearance	White crystalline solid[1]	Solid	Crystals[2]
Molecular Formula	C ₆ H ₁₀ O ₄ [1]	HO ₂ ¹³ C(CH ₂) ₄ ¹³ CO ₂ H[3]	¹³ C6H10O4[2]
Molecular Weight	146.14 g/mol [1]	148.13 g/mol [3]	152.10 g/mol [4][5]
Melting Point	151-154 °C[1][3]	151-154 °C[3]	No data available
Boiling Point	265 °C at 100 mmHg[1][3]	265 °C at 100 mmHg[3]	No data available
Flash Point	196 °C (closed cup)[3]	196 °C (closed cup)[3]	196 °C (closed cup)[2]
Density	~1.36 g/cm³ (for unlabeled)[6]	No data available	No data available
Isotopic Purity	Not Applicable	99 atom % ¹³ C[3]	≥99 atom % ¹³ C[2]
CAS Number	124-04-9[1]	133954-44-6[3]	942037-55-0[4]

^{*}The density of isotopically labeled compounds is expected to be very similar to the unlabeled form.

Table 2: Solubility Data for Unlabeled Adipic Acid

The solubility of adipic acid is temperature-dependent. The following table provides solubility data for unlabeled adipic acid in water and various organic solvents. The solubility of 13C labeled adipic acid is expected to be very similar. One supplier notes the solubility of a 13C labeled adipic acid in DMSO to be 100 mg/mL with the need for sonication.



Solvent	Temperature (°C)	Solubility (g/100g of solvent)
Water	15	1.44
Water	20	1.9
Water	25	2.4[6]
Water	100	160[6]
Methanol	20	16.7
Ethanol	20	7.8
Acetone	20	7.9
Ethyl Acetate	20	3.6

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of 13C labeled adipic acid and for its application in tracer studies.

Table 3: NMR Spectroscopic Data for Adipic Acid



Nucleus	Solvent	Chemical Shift (ppm)	Assignment
13C	D ₂ O	~186.4	Carbonyl (C=O)
13C	D ₂ O	~40.1	Methylene (-CH ₂ -) adjacent to carbonyl
13C	D ₂ O	~28.5	Central methylene (- CH ₂ -)
¹H	DMSO-d ₆	~12.0	Carboxylic acid proton (-COOH)
¹H	DMSO-d ₆	~2.21	Methylene (-CH ₂ -) adjacent to carbonyl
¹H	DMSO-d ₆	~1.51	Central methylene (- CH ₂ -)

Table 4: Mass Spectrometry Data for Adipic Acid

Technique	Key Fragments (m/z)	Notes
Electron Ionization (EI)	146 (M+), 128, 111, 100, 83, 73, 55, 45	The mass spectrum of unlabeled adipic acid shows a molecular ion peak at m/z 146. For ¹³ C labeled variants, the molecular ion peak will shift accordingly (e.g., M+2 for 1,6- ¹³ C ₂ , M+6 for ¹³ C ₆).

Table 5: Infrared (IR) Spectroscopy Data for Adipic Acid



Wavenumber (cm ⁻¹)	Assignment
~3000 (broad)	O-H stretch of the carboxylic acid
~1700 (strong)	C=O stretch of the carboxylic acid
~1430	C-O-H bend
~1300-1100	C-O stretch

Experimental Protocols

The following are generalized protocols for the analysis of 13C labeled adipic acid. Instrument parameters may need to be optimized for specific equipment and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isotopic labeling pattern and assess the purity of 13C labeled adipic acid.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the 13C labeled adipic acid in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected chemical shift range (approximately 0-200 ppm).
 - Use a pulse sequence with proton decoupling (e.g., zgpg30).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The number of scans will depend on the sample concentration and the level of 13C enrichment.
 - Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).



¹H NMR Acquisition:

- Set the spectral width to cover the expected proton chemical shift range (approximately 0-13 ppm).
- Acquire a standard ¹H spectrum.
- Process the data similarly to the ¹³C spectrum.

Data Analysis:

- For ¹³C NMR, the presence of signals at the expected chemical shifts for adipic acid with significantly increased intensity (for the labeled positions) confirms the isotopic enrichment.
- For ¹H NMR, the presence of ¹³C satellites around the proton signals adjacent to the labeled carbons can also confirm labeling.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment of 13C labeled adipic acid.

Methodology:

- Sample Preparation:
 - For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to increase volatility. A common method is silylation to form a trimethylsilyl (TMS) ester.
 - For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

• Instrumentation:

GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization
 (EI) or chemical ionization (CI) source.



 LC-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Acquisition:

- GC-MS: Inject the derivatized sample into the GC. The temperature program should be optimized to separate adipic acid from any impurities. The mass spectrometer should be set to scan a mass range that includes the expected molecular ion of the derivatized labeled adipic acid.
- LC-MS: Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column). The mobile phase gradient should be optimized for good peak shape and separation. The mass spectrometer should be operated in a mode that allows for the detection of the molecular ion (e.g., selected ion monitoring or full scan).

• Data Analysis:

- The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C labeled adipic acid (or its derivative). For example, for ¹³C₆-adipic acid, the molecular ion will be 6 mass units higher than that of unlabeled adipic acid.
- The isotopic distribution of the molecular ion peak can be used to confirm the number of 13C atoms incorporated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule and confirm its identity as adipic acid.

Methodology:

Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
 it into a thin, transparent pellet.

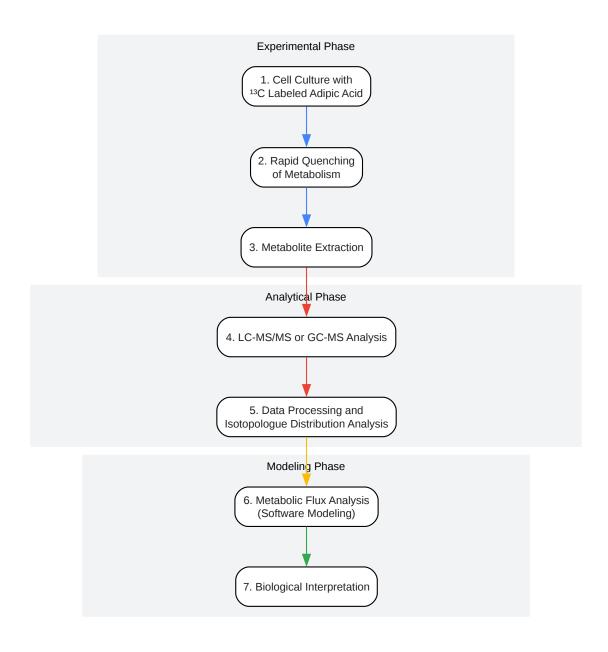


- Instrumentation: A standard FT-IR spectrometer.
- · Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and collect the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Analysis:
 - The resulting spectrum should display the characteristic absorption bands for a carboxylic acid, as detailed in Table 5. The positions of these bands are not significantly affected by 13C labeling.

Visualizations Experimental Workflow for a ¹³C Tracer Study

The following diagram illustrates a typical workflow for a metabolic flux analysis (MFA) study using 13C labeled adipic acid as a tracer.





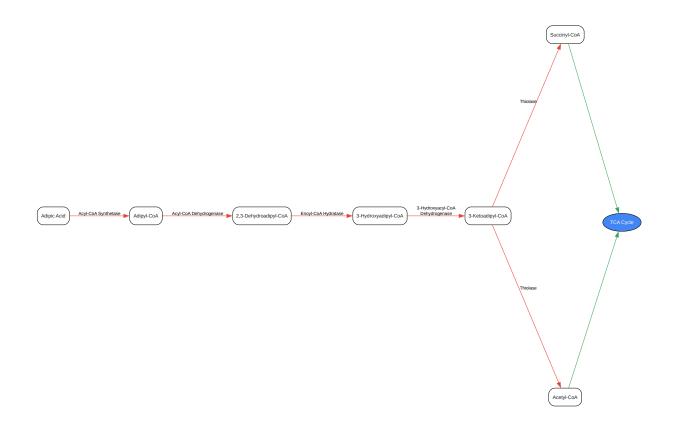
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Caption: A typical workflow for a ¹³C metabolic tracer study.

Metabolic Pathway of Adipic Acid Catabolism



Adipic acid is metabolized in a manner similar to fatty acids, via a β -oxidation pathway. The following diagram illustrates a simplified representation of this catabolic process.



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Caption: Simplified β -oxidation pathway for adipic acid catabolism.



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References

- 1. Adipic acid Wikipedia [en.wikipedia.org]
- 2. Reverse β-oxidation pathways for efficient chemical production PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000448) [hmdb.ca]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
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